molecular formula C17H32O4 B14726796 (-)-4-Methyl-3, diethyl ester CAS No. 5331-21-5

(-)-4-Methyl-3, diethyl ester

Cat. No.: B14726796
CAS No.: 5331-21-5
M. Wt: 300.4 g/mol
InChI Key: NFTMPERJCITLJW-UHFFFAOYSA-N
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Description

(-)-4-Methyl-3, diethyl ester: is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are commonly found in various natural and synthetic products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-4-Methyl-3, diethyl ester typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water . Another method involves the use of acid chlorides and alcohols, where the acid chloride reacts with the alcohol to form the ester and hydrochloric acid .

Industrial Production Methods: Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the products are continuously removed. This method ensures high efficiency and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to speed up the reaction and increase the yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products:

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

Chemistry: In organic synthesis, (-)-4-Methyl-3, diethyl ester is used as an intermediate in the preparation of various complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals .

Biology and Medicine: Esters like this compound are studied for their potential biological activities. They can act as prodrugs, which are inactive compounds that can be metabolized in the body to produce active drugs .

Industry: In the industrial sector, esters are used as solvents, plasticizers, and flavoring agents. Their pleasant odors make them suitable for use in perfumes and cosmetics .

Mechanism of Action

The mechanism of action of (-)-4-Methyl-3, diethyl ester involves its interaction with specific molecular targets in the body. As an ester, it can be hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. These metabolites can then interact with various biological pathways, exerting their effects .

Comparison with Similar Compounds

Uniqueness: (-)-4-Methyl-3, diethyl ester stands out due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. Its unique properties make it suitable for specialized applications in various fields .

Properties

CAS No.

5331-21-5

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

diethyl 2-ethyl-2-octan-2-ylpropanedioate

InChI

InChI=1S/C17H32O4/c1-6-10-11-12-13-14(5)17(7-2,15(18)20-8-3)16(19)21-9-4/h14H,6-13H2,1-5H3

InChI Key

NFTMPERJCITLJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(CC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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